2,3-Dimethylbenzophenone
Overview
Description
Synthesis Analysis
The synthesis of 2,3-Dimethylbenzophenone and related compounds often involves palladium-catalyzed cross-coupling reactions, oxidative aminocarbonylation, and other advanced organic synthesis techniques. For instance, the synthesis of 2,6-Bis(3,5-dimethylpyrazoylmethyl)-4-methylphenol showcases the complexity and precision required in the synthesis of dimethylbenzophenone derivatives, highlighting the role of metal catalysts and specific reagents in achieving desired molecular structures (Jana & Mani, 2018).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are pivotal in elucidating the molecular structure of 2,3-Dimethylbenzophenone and its derivatives. Studies have shown various molecular geometries and electronic structures, indicating the compound's versatility and potential for modification (Hayvalı et al., 2010). The presence of dimethyl groups affects the molecular conformation and electronic properties, influencing the compound's reactivity and physical properties.
Chemical Reactions and Properties
2,3-Dimethylbenzophenone undergoes various chemical reactions, including C-H activation, oxidative migration, and coupling reactions. These reactions are influenced by the presence of metal catalysts and specific conditions, leading to a wide range of products with diverse properties (Acharyya et al., 2003). The ability to undergo such reactions makes 2,3-Dimethylbenzophenone a versatile intermediate in organic synthesis.
Physical Properties Analysis
The physical properties of 2,3-Dimethylbenzophenone, such as melting point, boiling point, and solubility, are crucial for its application in various fields. These properties are influenced by the molecular structure, particularly the dimethyl groups, which affect the compound's intermolecular interactions and overall stability. The polymorphism of dimethylbenzophenone derivatives, for example, demonstrates the impact of molecular conformation on the crystal packing and physical properties (Kumar, 2019).
Chemical Properties Analysis
The chemical properties of 2,3-Dimethylbenzophenone, including reactivity, stability, and electronic properties, are central to its application potential. The compound's ability to participate in various chemical reactions, its stability under different conditions, and its electronic structure are key factors determining its suitability for specific applications. For instance, the study of its vibrational spectroscopic properties and computational analysis provides insights into its chemical behavior and potential applications in materials science (Chaitanya et al., 2011).
Scientific Research Applications
UV Light Stabilizer : 2,5-Dimethylbenzophenone, a related compound, is extensively used as a UV light stabilizer in plastics, cosmetics, and films. It is produced through the benzoylation of p-xylene using catalysts. The study by Yadav et al. (2003) investigated the use of clay-supported catalysts for this purpose, providing an environmentally friendlier alternative to traditional homogeneous catalysts (Yadav, Asthana, & Kamble, 2003).
Photoenolization and Stereospecificity : The research by Pfau et al. (1978) studied the photoenolization of 2-Methyl- and 2,4-dimethylbenzophenone with various dienophiles. This research is significant for understanding the stereospecificity and regiospecificity of Diels-Alder reactions involving photodiénols derived from benzophenones (Pfau, Rowe, & Heindel, 1978).
Solid-State Photochemistry : The study by Ito et al. (1987) explored the solid-state photochemistry of various methyl-substituted benzophenones, including 4,4'-dimethylbenzophenone. This research helps in understanding the photoreactivity and stability of these compounds under UV irradiation, relevant for materials science and photophysics (Ito et al., 1987).
Crystal Structure and Energy Frameworks : Kumar (2019) conducted research on the tetramorphth crystals of 4,4–dimethylbenzophenone, investigating their structure and crystal packing. This study contributes to the understanding of polymorphism in organic compounds, crucial in pharmaceuticals and materials science (Kumar, 2019).
Electrical, Optical, and Mechanical Properties : Babu et al. (2008) investigated the impact of ion irradiation on the properties of 4,4′-dimethylbenzophenone crystals. Such studies are relevant in understanding how radiation affects the physical properties of materials, important in fields like material science and engineering (Babu, Ramasamy, Vijayan, Kanjilal, & Asokan, 2008).
Catalysis in Organic Synthesis : Morley (1977) explored the catalysis of aromatic acylations by metal oxides, using dimethylbenzophenones as substrates. This kind of research is significant for the development of new catalytic methods in organic synthesis (Morley, 1977).
properties
IUPAC Name |
(2,3-dimethylphenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-7-6-10-14(12(11)2)15(16)13-8-4-3-5-9-13/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQCNVWYBBKUHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927582 | |
Record name | (2,3-Dimethylphenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60927582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbenzophenone | |
CAS RN |
13319-69-2, 1322-78-7 | |
Record name | (2,3-Dimethylphenyl)phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13319-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzophenone, ar,ar-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethylbenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013319692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,3-Dimethylphenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60927582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethylbenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.034 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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